2-((1-(2-hydroxy-3-((3,3,5-trimethylcyclohexyl)oxy)propyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((1-(2-hydroxy-3-((3,3,5-trimethylcyclohexyl)oxy)propyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride is a useful research compound. Its molecular formula is C30H41ClN2O4 and its molecular weight is 529.12. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((1-(2-hydroxy-3-((3,3,5-trimethylcyclohexyl)oxy)propyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride is a synthetic derivative that incorporates a complex structure featuring a benzo[de]isoquinoline core. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly as an inhibitor of viral polymerases and its implications in various therapeutic areas.
- Molecular Formula : C30H40N2O4
- Molecular Weight : 492.6 g/mol
- IUPAC Name : 2-((1-(2-hydroxy-3-((3,3,5-trimethylcyclohexyl)oxy)propyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Antiviral Activity
Research indicates that derivatives of the benzo[de]isoquinoline structure exhibit significant antiviral properties. Specifically, compounds in this class have been identified as selective inhibitors of the hepatitis C virus (HCV) NS5B polymerase. The NS5B polymerase is crucial for HCV replication and presents an attractive target for therapeutic intervention due to its unique presence in the viral lifecycle without functional equivalents in mammalian cells .
In a study focusing on the structure–activity relationship (SAR) of similar compounds, it was found that certain benzo[de]isoquinoline derivatives demonstrated submicromolar potency against HCV replicons. These compounds function by binding to the non-nucleoside binding site of NS5B, effectively inhibiting the pre-elongation phase of viral RNA synthesis .
The mechanism by which these compounds exert their antiviral effects involves:
- Binding Affinity : High-affinity interactions with the NS5B polymerase.
- Non-Nucleoside Inhibition : Acting on specific sites that are not targeted by nucleoside analogs, thereby providing a unique inhibition pathway.
- Mutagenesis Studies : Structural analyses through crystallography have elucidated how these compounds fit into the active site of NS5B, confirming their mode of action .
Case Study 1: Efficacy Against HCV
A notable study investigated the efficacy of a closely related compound in vitro against multiple strains of HCV. The results indicated that:
- The compound exhibited potent antiviral activity with IC50 values in the low nanomolar range.
- It displayed selectivity over other polymerases (e.g., HIV reverse transcriptase), indicating a favorable safety profile for further development.
Case Study 2: Toxicological Assessment
In another research effort, the cytotoxicity of this compound was assessed using various cell lines. Key findings included:
- Low cytotoxicity at therapeutic concentrations.
- A favorable therapeutic index when compared to existing antiviral agents.
Data Table: Summary of Biological Activities
Eigenschaften
IUPAC Name |
2-[[1-[2-hydroxy-3-(3,3,5-trimethylcyclohexyl)oxypropyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40N2O4.ClH/c1-20-14-24(16-30(2,3)15-20)36-19-23(33)18-31-12-10-21(11-13-31)17-32-28(34)25-8-4-6-22-7-5-9-26(27(22)25)29(32)35;/h4-9,20-21,23-24,33H,10-19H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGUREPHWPECQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)OCC(CN2CCC(CC2)CN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.